molecular formula C21H16F2O3 B5313882 Benzaldehyde, 2,4-di(4-fluorobenzyloxy)-

Benzaldehyde, 2,4-di(4-fluorobenzyloxy)-

Cat. No.: B5313882
M. Wt: 354.3 g/mol
InChI Key: QNUKBXVCDKLXCM-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- (CAS: N/A) is a fluorinated aromatic aldehyde featuring two 4-fluorobenzyloxy groups at the 2- and 4-positions of the benzaldehyde core. This compound is synthesized via nucleophilic substitution reactions, where 4-fluorobenzyl halides react with 2,4-dihydroxybenzaldehyde under basic conditions . The fluorinated substituents enhance electron-withdrawing effects, influencing reactivity in subsequent derivatization reactions, such as Schiff base formation .

Properties

IUPAC Name

2,4-bis[(4-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2O3/c22-18-6-1-15(2-7-18)13-25-20-10-5-17(12-24)21(11-20)26-14-16-3-8-19(23)9-4-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUKBXVCDKLXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)OCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- typically involves the reaction of 2,4-dihydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: Formation of 2,4-di(4-fluorobenzyloxy)benzoic acid.

    Reduction: Formation of 2,4-di(4-fluorobenzyloxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,4-di(4-fluorobenzyloxy)- involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes or receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2,4-di(4-fluorobenzyloxy) isomer is structurally distinct from the 3,4-substituted B1 in , which may alter steric and electronic properties.
  • Synthetic Yields : B1 (3,4-substituted) achieves a high yield (72.8%) under optimized conditions, suggesting similar efficiency for the 2,4-isomer with proper regiocontrol .

Reactivity and Derivative Formation

Benzaldehyde derivatives are pivotal in forming Schiff bases, triazoles, and other pharmacologically active compounds:

  • Schiff Bases : 2,4-Dichlorobenzaldehyde derivatives (e.g., 5a in ) exhibit significant CNS activity, whereas fluorinated analogs like 2,4-di(4-fluorobenzyloxy)-benzaldehyde may offer improved bioavailability due to fluorine's metabolic stability .
  • Triazole Derivatives: highlights 2,4-dichlorophenoxy-substituted triazoles, but fluorinated analogs could show enhanced enzyme inhibition (e.g., aldose reductase in ) due to stronger electron-withdrawing effects .

Key Insights :

  • Fluorinated benzaldehydes are understudied but theoretically promising due to fluorine's ability to modulate lipophilicity and binding interactions .
  • The 2,4-di(4-fluorobenzyloxy) substitution may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Physical and Spectroscopic Properties

  • Solubility : Fluorinated benzyloxy groups likely reduce water solubility compared to methoxy or hydroxyl analogs (e.g., 2,4-dimethoxybenzaldehyde in ) .
  • Spectroscopy : NMR shifts for 2,4-di(4-fluorobenzyloxy)-benzaldehyde would show distinct aromatic signals split by substituent positions, akin to 3,4-B1 (δ 10.0 ppm for aldehyde proton in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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